Cavosonstat
Overview
Description
Mechanism of Action
Target of Action
Cavosonstat, also known as N91115, primarily targets the S-nitrosoglutathione reductase (GSNOR) enzyme . This enzyme plays a crucial role in modulating levels of S-nitrosoglutathione (GSNO), a key regulator of cystic fibrosis transmembrane conductance regulator (CFTR) protein activity .
Mode of Action
This compound acts as an inhibitor of the GSNOR enzyme . By inhibiting GSNOR, this compound increases the levels of GSNO, which in turn promotes the maturation and plasma membrane stability of the CFTR protein . This mechanism of action is complementary to CFTR correctors and potentiators .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of the CFTR protein. The CFTR protein is a channel that transports chloride ions across cell membranes, playing a vital role in the production of mucus, sweat, saliva, tears, and digestive enzymes. By stabilizing the CFTR protein, this compound enhances its function, improving ion transport across cell membranes .
Pharmacokinetics
This compound exhibits linear and predictable pharmacokinetics . It is rapidly absorbed and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . This compound undergoes extensive Phase II metabolism to inactive glucuronide conjugates, primarily the O-glucuronide .
Result of Action
The primary molecular effect of this compound’s action is the stabilization of the CFTR protein, leading to improved ion transport across cell membranes . At the cellular level, this results in the normalization of mucus production and other secretions, potentially alleviating symptoms in diseases like cystic fibrosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the metabolism and transport of this compound . .
Biochemical Analysis
Biochemical Properties
Cavosonstat plays a significant role in biochemical reactions. It promotes the maturation and plasma membrane stability of the cystic fibrosis transmembrane conductance regulator (CFTR) . This mechanism of action is complementary to CFTR correctors and potentiators
Cellular Effects
This compound has shown to modulate the function of the defective CFTR protein and decrease inflammation in the lung . It increases the levels of an important signaling molecule in the body, called S-nitrosoglutathione or GSNO . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves promoting CFTR maturation and plasma membrane stability . It increases the levels of S-nitrosoglutathione (GSNO), a signaling molecule in the body
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown linear and predictable pharmacokinetics . It is rapidly absorbed, and its exposure is unaffected by a high-fat meal or rifampin-mediated effects on drug metabolism and transport . At the highest dose, significant reductions from baseline in sweat chloride were observed at day 28 .
Metabolic Pathways
It is known that this compound is an inhibitor of S-nitrosoglutathione reductase
Preparation Methods
Synthetic Routes and Reaction Conditions
Cavosonstat can be synthesized through a series of chemical reactions involving the formation of its core structure, 3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid . The synthetic route typically involves:
Formation of the quinoline ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the desired position on the benzene ring.
Coupling reactions: Formation of the final product through coupling reactions between the quinoline and benzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Cavosonstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions often involve reagents like chlorine gas or N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: Used as a model compound to study GSNOR inhibition and its effects on nitric oxide signaling.
Biology: Investigated for its role in modulating cellular processes through GSNOR inhibition.
Medicine: Clinical trials have explored its efficacy in treating cystic fibrosis and asthma by stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein
Industry: Potential applications in developing new therapeutic agents targeting GSNOR and related pathways.
Comparison with Similar Compounds
Similar Compounds
Ivacaftor: A CFTR potentiator used in combination therapies for cystic fibrosis.
Lumacaftor: Another CFTR corrector often used alongside ivacaftor.
Elexacaftor: Part of a triple combination therapy with ivacaftor and tezacaftor for cystic fibrosis.
Uniqueness
Cavosonstat is unique in its mechanism of action as a GSNOR inhibitor, which distinguishes it from other CFTR modulators like ivacaftor and lumacaftor that directly target the CFTR protein . This unique mechanism allows this compound to complement other therapies and potentially offer additional benefits in stabilizing CFTR function .
Properties
IUPAC Name |
3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSZILNGNMDGSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1371587-51-7 | |
Record name | Cavosonstat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371587517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cavosonstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14775 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAVOSONSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2Z8Q22ZE4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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